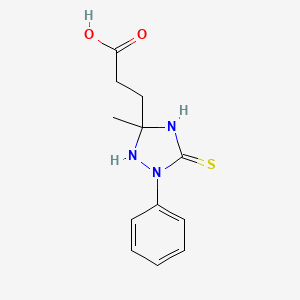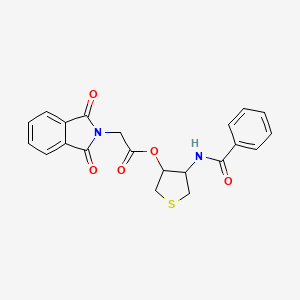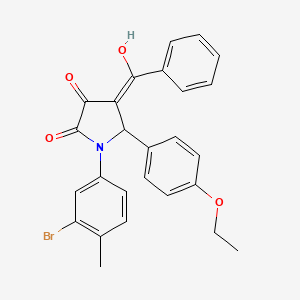
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid
説明
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTP is a triazolidinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme involved in the synthesis of nucleotides, which are required for DNA replication and cell division. Inhibition of DHFR by 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid can lead to a decrease in nucleotide synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid can inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. In vivo studies have shown that 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid can reduce tumor growth in mice and exhibit anti-inflammatory activity in rats.
実験室実験の利点と制限
The advantages of using 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, there are also limitations to using 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid. One area of interest is the synthesis of new derivatives with improved biological activities. Another area of interest is the development of new methods for the synthesis of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid is a relatively simple process that can be carried out in a laboratory setting. 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo, and its potential applications in various fields of scientific research are vast. Further studies are needed to fully understand the mechanism of action of 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid and its potential applications in various fields of scientific research.
科学的研究の応用
3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a building block for the synthesis of other compounds. 3-(3-methyl-1-phenyl-5-thioxo-1,2,4-triazolidin-3-yl)propanoic acid has been used as a starting material for the synthesis of various derivatives, including those with potential antitumor, anti-inflammatory, and antifungal activities.
特性
IUPAC Name |
3-(3-methyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(8-7-10(16)17)13-11(18)15(14-12)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFMFHJHXWISLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-[1-(3-bromo-4-methylphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296809.png)

![ethyl N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}glycinate](/img/structure/B4296824.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B4296829.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B4296839.png)
![1,1'''-bis(morpholin-4-ylmethyl)trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4296844.png)
![3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4296847.png)
![3-(5-bromo-2-hydroxyphenyl)-1-methyl-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296854.png)
![5-methyl-1'-(morpholin-4-ylmethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296859.png)
![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296865.png)
![methyl 3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296866.png)
